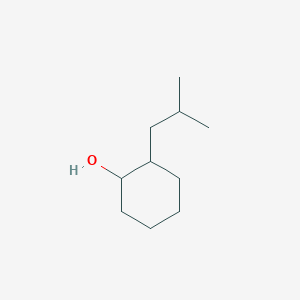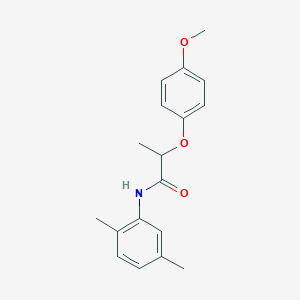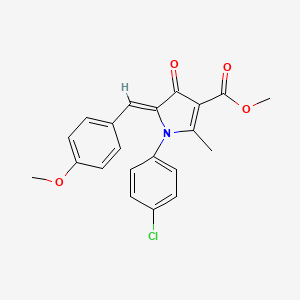
1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol, also known as DPN, is a synthetic compound that is widely used in scientific research. It is a selective agonist for the estrogen receptor beta (ERβ), which is a nuclear hormone receptor that plays a key role in the regulation of gene expression. DPN has been shown to have a number of potential applications in various fields of research, including cancer biology, neurobiology, and cardiovascular research.
Mécanisme D'action
1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol acts as a selective agonist for the ERβ, which is a member of the nuclear hormone receptor superfamily. Upon binding to ERβ, 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent activation of gene expression. The downstream effects of ERβ activation are complex and vary depending on the cell type and context, but may include regulation of cell proliferation, apoptosis, and differentiation.
Biochemical and Physiological Effects
1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol has been shown to have a number of biochemical and physiological effects in various cell types and tissues. In breast cancer cells, 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol has been shown to inhibit cell growth and induce apoptosis through activation of the ERβ pathway. In neuronal cells, 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol has been shown to enhance cell survival and protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol in lab experiments is its specificity for the ERβ receptor, which allows for targeted activation of this pathway. However, one limitation is that 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol may have off-target effects on other receptors or signaling pathways, which can complicate data interpretation. In addition, the synthesis of 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol can be challenging and time-consuming, which may limit its availability for some research groups.
Orientations Futures
There are a number of potential future directions for research on 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol and its applications. One area of interest is the development of novel 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol analogs with improved pharmacokinetic properties and specificity for ERβ. In addition, further studies are needed to elucidate the downstream effects of ERβ activation in various cell types and tissues, and to identify potential therapeutic targets for diseases such as breast cancer and neurodegenerative disorders. Finally, the use of 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol in combination with other drugs or therapies may hold promise for enhancing treatment efficacy and reducing side effects.
Méthodes De Synthèse
The synthesis of 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol involves the reaction of 2-naphthol with N,N-dimethylaminoethyl chloride in the presence of a base catalyst. The resulting product is then purified by column chromatography to obtain pure 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol.
Applications De Recherche Scientifique
1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is cancer biology, as ERβ has been shown to have a tumor-suppressive role in breast cancer. 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol has been used to investigate the effects of ERβ activation on breast cancer cell growth and survival, and has shown promising results in preclinical studies.
In addition, 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol has also been studied in the field of neurobiology, as ERβ has been shown to play a role in neuroprotection and neuroinflammation. 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol has been used to investigate the effects of ERβ activation on neuronal cell survival and function, and has shown potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Propriétés
IUPAC Name |
1-(dimethylamino)-3-naphthalen-2-yloxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-16(2)10-14(17)11-18-15-8-7-12-5-3-4-6-13(12)9-15/h3-9,14,17H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQQJPWWHGAUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=CC2=CC=CC=C2C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)-3-naphthalen-2-yloxypropan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5202672.png)



![5-(4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5202710.png)
![{1-[4-(benzyloxy)benzyl]-2-piperidinyl}methanol](/img/structure/B5202721.png)
![(5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine](/img/structure/B5202728.png)



![N-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5202746.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylacetamide](/img/structure/B5202754.png)